Lipophilicity Advantage: logP Elevation of ~2 Units Over Non-Fluorinated Analog and ~0.6 Units Over Des-Methyl Analog
The target compound exhibits a computed logP of 5.13, conferring approximately two orders of magnitude greater lipophilicity than 2,5-dimethyl-1-phenylpyrrole (logP 3.09) and a 0.6 log-unit increase over 1-[3,5-bis(trifluoromethyl)phenyl]pyrrole (logP 4.51), which lacks the 2,5-dimethyl substitution [1][2][3].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.1317 |
| Comparator Or Baseline | 2,5-Dimethyl-1-phenylpyrrole logP = 3.0941; 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole logP = 4.5149 |
| Quantified Difference | ΔlogP = +2.04 vs. non-fluorinated analog; ΔlogP = +0.62 vs. des-methyl bis(CF₃) analog |
| Conditions | Computed logP values (XLogP3 / ACD/Labs consensus method); consistent across multiple database sources |
Why This Matters
For applications requiring membrane permeation, blood-brain barrier penetration, or extraction into organic phases, a logP difference of 2 units represents a ~100-fold difference in partitioning behavior, making the non-fluorinated analog functionally unsuitable as a direct replacement.
- [1] Molbase. 1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole: LogP 5.1317, PSA 4.93. CAS 175205-51-3. View Source
- [2] Molbase. 2,5-Dimethyl-1-phenylpyrrole: LogP 3.0941, PSA 4.93. CAS 83-24-9. View Source
- [3] Molbase. 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole: LogP 4.5149, PSA 4.93. CAS 175136-60-4. View Source
